6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, phenyl isothiocyanate, and aromatic aldehydes . Major products formed from these reactions include C4 oxygen alkylation products, C3 addition products, and dicoumarol derivatives .
Scientific Research Applications
6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one has a myriad of applications in scientific research. It has been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibition, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibition . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds to 6-hydroxy-4-{[(2-methylphenyl)amino]methyl}-7-phenyl-2H-chromen-2-one include other coumarin derivatives such as 4-hydroxy-6-methyl-2H-chromen-2-one and 7-hydroxy-2H-chromen-2-one . These compounds share similar biological properties but differ in their specific molecular structures and reactivity. The unique combination of functional groups in this compound contributes to its distinct biological activities and applications .
Properties
Molecular Formula |
C23H19NO3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-hydroxy-4-[(2-methylanilino)methyl]-7-phenylchromen-2-one |
InChI |
InChI=1S/C23H19NO3/c1-15-7-5-6-10-20(15)24-14-17-11-23(26)27-22-13-18(21(25)12-19(17)22)16-8-3-2-4-9-16/h2-13,24-25H,14H2,1H3 |
InChI Key |
FDNGQKXUXISOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.